molecular formula C15H8N4O2S2 B3606892 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline

Cat. No.: B3606892
M. Wt: 340.4 g/mol
InChI Key: RVDQMRKBSLWQKK-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline is a complex organic compound that features a quinoline core linked to a benzothiadiazole moiety via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline typically involves the reaction of 4-nitro-2,1,3-benzothiadiazole with a quinoline derivative. One common method includes the nucleophilic substitution reaction where the sulfanyl group acts as a linker between the two moieties. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-[(4-Amino-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. Additionally, the compound’s ability to intercalate into DNA strands disrupts the replication process, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,1,3-benzothiadiazole: Shares the benzothiadiazole core but lacks the quinoline moiety.

    2,1,3-Benzothiadiazole derivatives: Various derivatives with different substituents on the benzothiadiazole ring.

Uniqueness

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]quinoline is unique due to the presence of both the quinoline and benzothiadiazole moieties, which confer distinct electronic and photophysical properties. This dual functionality makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .

Properties

IUPAC Name

4-nitro-5-quinolin-2-ylsulfanyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O2S2/c20-19(21)15-12(7-6-11-14(15)18-23-17-11)22-13-8-5-9-3-1-2-4-10(9)16-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDQMRKBSLWQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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